Hemolytic Safety Margin: Palustrin-OG1 versus Engineered Derivative OG2 – Direct HC₅₀ Comparison
The wild-type Palustrin-OG1 exhibits a 50% hemolytic concentration (HC₅₀) of 49.6 μg/mL against human erythrocytes, whereas its engineered derivative OG2 (KKFFLKVLTKIRCKVAGGCRT) produces only 7%±2% hemolysis across the entire tested range of 2–256 μg/mL against porcine red blood cells, indicating an HC₅₀ well above 256 μg/mL [1]. By increasing net positive charge and amphipathicity while decreasing mean hydrophobicity relative to OG1, OG2 achieved significantly lower cytotoxicity against both porcine erythrocytes and peripheral blood mononuclear cells (P<0.01) [2]. This represents a greater than 5-fold improvement in the hemolytic safety margin.
| Evidence Dimension | Hemolytic activity (HC₅₀ / % hemolysis) |
|---|---|
| Target Compound Data | HC₅₀ = 49.6 μg/mL (human erythrocytes) |
| Comparator Or Baseline | OG2: 7%±2% hemolysis at 2–256 μg/mL; HC₅₀ >256 μg/mL (porcine erythrocytes) |
| Quantified Difference | >5.2-fold improvement in HC₅₀; hemolysis reduced to ≤7% across full tested range |
| Conditions | Human erythrocyte hemolysis assay (OG1); porcine erythrocyte hemolysis assay 2–256 μg/mL (OG2) |
Why This Matters
For procurement decisions, the >5-fold hemolytic safety difference between wild-type OG1 and its optimized derivative OG2 directly impacts formulation feasibility for systemic applications, making OG1 the appropriate baseline for engineering studies rather than a clinical candidate.
- [1] DRAMP database entry DRAMP18506 (OG2). Hemolytic Activity: 7%±2% hemolysis at 2-256 μg/mL against porcine red blood cells. Reference: Xie YG, et al. Protein Pept Lett. 2013;20(1):54-60. PMID: 22670762. View Source
- [2] Xie YG, Liu YF, Luan C, Han FF, Lai R, Groleau D, Feng J, Wang YZ. Effects of amino acid deletion and substitution on the chemical properties, biological activities of the frog peptide palustrin-OG1. Protein Pept Lett. 2013 Jul 1;20(7):813-9. doi: 10.2174/0929866511320070012. PMID: 23061668. View Source
